molecular formula C12H19NO4 B049137 (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 291775-59-2

(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

货号: B049137
CAS 编号: 291775-59-2
分子量: 241.28 g/mol
InChI 键: IFAMSTPTNRJBRG-DJLDLDEBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS: 291775-59-2) is a bicyclic amino acid derivative with a rigid norbornane-like scaffold. Its structure features a bridged bicyclo[2.2.1]heptane core, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a carboxylic acid substituent at the 3-position. This compound is a key intermediate in pharmaceutical synthesis, notably for ledipasvir (a hepatitis C virus NS5A inhibitor) .

Synthesis: It is typically synthesized via coupling reactions of Boc-protected amino acids (e.g., N-Boc-L-tert-leucine) with bicyclic precursors, followed by hydrolysis to yield the carboxylic acid. Reported yields exceed 98% with high purity (≥97%) . Characterization includes <sup>1</sup>H/<sup>13</sup>C NMR, LC-MS, and HPLC .

Applications: The Boc group enhances stability during synthetic steps, while the bicyclic framework confers conformational rigidity, improving binding specificity in drug targets .

属性

CAS 编号

291775-59-2

分子式

C12H19NO4

分子量

241.28 g/mol

IUPAC 名称

(1R,3R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m0/s1

InChI 键

IFAMSTPTNRJBRG-DJLDLDEBSA-N

SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O

手性 SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)[C@@H]1C(=O)O

规范 SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O

Pictograms

Irritant; Environmental Hazard

同义词

(1R,​3S,​4S)​-2-​Azabicyclo[2.2.1]​heptane-​2,​3-​dicarboxylic Acid 2-​(1,​1-Dimethylethyl) Ester;  (1R,​3S,​4S)​-N-Boc-2-​Azabicyclo[2.2.1]​heptane-​2,​3-​dicarboxylic Acid

产品来源

United States

准备方法

Diels-Alder Cycloaddition as a Foundation

The Diels-Alder reaction serves as a cornerstone for constructing the azabicyclo[2.2.1]heptane skeleton. A pivotal approach involves the asymmetric cycloaddition of methyl 2-benzamidoacrylate with Danishefsky’s diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), which proceeds with high stereoselectivity under Lewis acid catalysis . This reaction forms the bicyclic core with embedded stereochemistry, critical for subsequent functionalization.

Post-cycloaddition, the methyl ester undergoes hydrolysis to yield the carboxylic acid functionality. Protection of the secondary amine with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at 0°C ensures selective acylation without disturbing the acid group . This step achieves near-quantitative conversion, as evidenced by nuclear magnetic resonance (NMR) monitoring .

Resolution and Stereochemical Control

Achieving enantiomeric purity necessitates resolution techniques. A diastereomeric salt formation strategy using (R)- or (S)-mandelic acid separates the racemic mixture of the intermediate 7-azabicyclo[2.2.1]heptane-3-carboxylic acid . Crystallization from ethanol/water mixtures enhances diastereomer separation efficiency, yielding enantiomerically pure (>99% ee) material confirmed by chiral high-performance liquid chromatography (HPLC) .

Alternative stereochemical control employs chiral auxiliaries during the Diels-Alder step. For instance, 8-phenylmenthol-derived acrylamides induce facial selectivity, dictating the (1R,3S,4S) configuration . Density functional theory (DFT) calculations corroborate the transition-state geometry, rationalizing the observed stereoselectivity .

Cyclization Strategies from Linear Precursors

Linear precursors offer a modular route to the target compound. Trans-4-aminocyclohexanol, when treated with trifluoroacetic anhydride in acetonitrile, undergoes selective amine protection, leaving the hydroxyl group intact . Subsequent mesylation (MsCl, 0°C) and cyclization in methanol/water with potassium carbonate (K₂CO₃) at 25°C afford the bicyclic amine in 90% yield .

Table 1: Cyclization Conditions and Yields

PrecursorProtecting GroupCyclization AgentSolventYield (%)
Trans-4-aminocyclohexanolTrifluoroacetylK₂CO₃MeOH/H₂O90
Methyl 2-benzamidoacrylateBocLiOHTHF/H₂O85

Functional Group Interconversion

Carboxylic acid installation via oxidation or hydrolysis is critical. The methyl ester intermediate, derived from Diels-Alder adducts, undergoes saponification using lithium hydroxide (LiOH) in tetrahydrofuran/water (THF/H₂O, 3:1) at 50°C . This step proceeds quantitatively, avoiding racemization due to mild basic conditions.

Alternative routes employ photocatalytic decarboxylation for radical-based functionalization. For example, redox-active esters of the target compound participate in metal-free cross-electrophile couplings, demonstrating synthetic versatility .

Comparative Analysis of Synthetic Routes

Table 2: Key Metrics Across Methods

MethodStepsOverall Yield (%)Enantiomeric Excess (%)Scalability
Diels-Alder/Resolution545>99Moderate
Cyclization from Linear390RacemicHigh
Asymmetric Catalysis460>95Low

The cyclization route from trans-4-aminocyclohexanol offers superior yield and scalability but requires resolution for enantiopure product . In contrast, asymmetric Diels-Alder methods provide direct access to chiral centers but involve complex purification .

Mechanistic Insights and Optimization

The Boc protection step’s efficiency hinges on solvent choice. Anhydrous THF minimizes side reactions, while Boc₂O (di-tert-butyl dicarbonate) in the presence of 4-dimethylaminopyridine (DMAP) accelerates acylation . Kinetic studies reveal pseudo-first-order dependence on Boc₂O concentration, with an activation energy (Eₐ) of 45 kJ/mol .

Cyclization mechanisms vary: base-mediated intramolecular nucleophilic displacement proceeds via a bicyclic transition state, as supported by deuterium labeling experiments . Computational models (M06-2X/6-311+G(d,p)) predict a 15 kcal/mol barrier for ring closure, consistent with experimental rates .

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form derivatives such as carboxylates or esters.

    Reduction: Reduction reactions can target the carboxylic acid group to yield alcohols or other reduced forms.

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Acidic conditions, often using trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

    Oxidation: Carboxylates, esters.

    Reduction: Alcohols.

    Substitution: Free amine derivatives.

科学研究应用

Synthetic Organic Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique bicyclic structure allows for the introduction of functional groups that can be utilized in various chemical transformations.

Key Applications:

  • Pharmaceutical Development : It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its ability to enhance bioactivity and modify pharmacokinetic properties.
  • Agrochemicals : The compound is also used in developing agrochemicals, where it aids in creating more effective pesticides and herbicides.

Drug Development

The structural characteristics of (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid make it particularly useful in the design of novel drug candidates.

Notable Insights:

  • CNS Disorders : Research indicates its potential in treating central nervous system disorders by facilitating the design of compounds that can cross the blood-brain barrier effectively.
  • Targeted Therapy : The compound's ability to form stable complexes with biological targets enhances its applicability in targeted drug delivery systems.

Peptide Synthesis

In peptide synthesis, (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is utilized for preparing peptide derivatives that are essential for creating biologically active compounds.

Applications Include:

  • Therapeutic Peptides : It plays a role in synthesizing therapeutic peptides that are critical in treating various diseases.
  • Bioconjugation : The compound can be used in bioconjugation strategies to attach peptides to other biomolecules for enhanced therapeutic efficacy.

Chiral Catalysis

Chirality is a significant aspect of many pharmaceutical compounds, and (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is instrumental in asymmetric synthesis.

Key Features:

  • Chiral Centers : The compound provides chiral centers necessary for producing enantiomerically pure compounds, which are crucial for the efficacy and safety of pharmaceuticals.
  • Catalytic Processes : It is often used as a chiral auxiliary or catalyst in various catalytic processes to enhance selectivity.

Several studies have highlighted the effectiveness of (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid:

  • Pharmaceutical Research : A study demonstrated its utility in synthesizing novel analgesics with improved potency and reduced side effects compared to existing drugs.
  • Peptide Therapeutics : Research focused on using this compound to create peptide-based therapies that target specific receptors involved in metabolic disorders.
  • Asymmetric Synthesis : Investigations into its role as a chiral catalyst have shown promising results in increasing yields and selectivity for desired enantiomers in synthetic pathways.

作用机制

The mechanism by which (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, influencing their activity. The Boc group can be selectively removed to reveal the active amine, which can then participate in various biochemical pathways.

相似化合物的比较

Comparison with Similar Compounds

Below is a comparative analysis of structurally and functionally related bicyclic compounds:

Key Findings :

Stereochemical Impact :

  • The (3S)-exo isomer (61% yield) exhibits different reactivity compared to the (1R,3S,4S) configuration (98% yield) , highlighting the role of stereochemistry in synthetic efficiency.
  • Endo vs. exo configurations (e.g., compounds 6c,d in ) influence ring strain and interaction with enzymes like proline hydroxylases (PHs) .

Functional Group Modifications :

  • Hydroxymethyl substituents () enhance hydrophilicity, whereas carboxylic acid groups (target compound) improve binding to polar targets like NS5A .
  • The oxo group in ’s compound enables further derivatization (e.g., reduction to alcohols), unlike the saturated bicyclic core of the target compound .

Deprotected variants (e.g., hydrochloride salt in ) are preferred for direct peptide synthesis, while Boc-protected forms are stable intermediates .

Industrial Relevance :

  • The target compound’s synthesis via cost-effective anhydride mixing methods () contrasts with the multi-step protocols for spirocyclic analogs (e.g., 5-azaspiro[2.4]heptane derivatives in ) .

生物活性

The compound (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid , commonly referred to as N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, is a bicyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in the context of enzyme inhibition and therapeutic applications.

Basic Information

  • IUPAC Name : this compound
  • CAS Number : 291775-59-2
  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • Purity : 95% - 97% .

Structural Characteristics

The compound features a bicyclic structure that includes a nitrogen atom integrated into the ring system, which is crucial for its biological interactions. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be removed in synthetic applications, making it versatile for peptide synthesis .

Research indicates that (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid exhibits inhibitory activity against various serine proteases, including those involved in the hepatitis C virus (HCV) lifecycle. The compound has been shown to inhibit the NS3-NS4A serine protease, which is essential for viral replication . This inhibition is significant as it can potentially lead to new antiviral therapies.

Case Studies and Research Findings

  • Inhibition of Hepatitis C NS3/NS4A Protease :
    • A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of bicyclic compounds could effectively inhibit the HCV protease, leading to decreased viral replication .
    • The study highlighted that modifications to the bicyclic structure could enhance binding affinity and selectivity towards the target enzyme.
  • Peptide Synthesis Applications :
    • The compound has been utilized in peptide synthesis due to its ability to act as a building block while maintaining stability under various reaction conditions. The Boc group allows for selective deprotection, facilitating further functionalization .
  • Potential Neuroprotective Effects :
    • Preliminary studies suggest that azabicyclo compounds may exhibit neuroprotective properties by modulating neurotransmitter systems or providing cytoprotection against neuronal damage . However, more research is needed to elucidate these effects fully.

Comparative Biological Activity

Compound NameBiological ActivityReference
(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acidInhibits HCV NS3/NS4A protease
2-Azabicyclo[2.2.1]heptane derivativesAntiviral activity against HCV
Other azabicyclo compoundsPotential neuroprotective effects

常见问题

Q. What are the key steps in synthesizing (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid?

  • Methodological Answer: The synthesis typically involves: (i) Protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in ethanol at room temperature for 24 hours . (ii) Acidification of the reaction mixture (e.g., citric acid to pH 4.0) followed by extraction with dichloromethane (DCM) . (iii) Purification via drying with sodium sulfate and solvent evaporation. Yields range from 61% to 86%, depending on stereochemistry .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer:
  • PPE: Wear chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses, and respiratory protection (P95 or EU P1 filters) if dust/aerosols form .
  • Storage: Store at 2–8°C in a dry environment to maintain stability .
  • Spill Management: Avoid dust generation; collect spills in sealed containers and dispose via licensed waste services .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer: Use:
  • 1H NMR (400 MHz, DMSO-d₆) to confirm stereochemistry and functional groups (e.g., δ 12.39 ppm for carboxylic acid) .
  • LC-MS to verify molecular weight (theoretical m/z: 268.3 for [M+H]⁺) .
  • IR Spectroscopy to identify carbonyl stretches (e.g., ~1680–1710 cm⁻¹ for Boc and carboxylic acid groups) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer:
  • Employ chiral catalysts (e.g., enantioselective enzymes) or auxiliaries to control stereochemistry during Boc protection .
  • Optimize reaction temperature (e.g., low temperatures reduce racemization) and use chiral chromatography (e.g., HPLC with amylose-based columns) for separation .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer:
  • Store under inert gas (N₂/Ar) to prevent oxidation.
  • Lyophilize the compound to stabilize the carboxylic acid group and avoid hydrolysis .

Q. How can researchers resolve contradictions in reported toxicity data?

  • Methodological Answer:
  • Conduct in vitro assays (e.g., Ames test for mutagenicity) to address gaps in IARC/ACGIH classifications .
  • Cross-reference SDS data with experimental observations (e.g., skin irritation tests on epithelial cell lines) .

Q. What analytical methods validate the compound’s stability under reaction conditions?

  • Methodological Answer:
  • HPLC-PDA to monitor degradation products (e.g., tert-butyl alcohol from Boc cleavage) .
  • TGA/DSC to assess thermal stability and identify decomposition thresholds (>150°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。